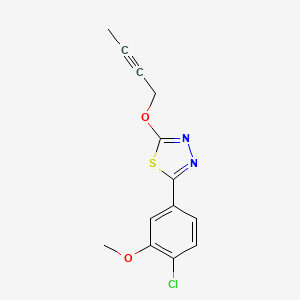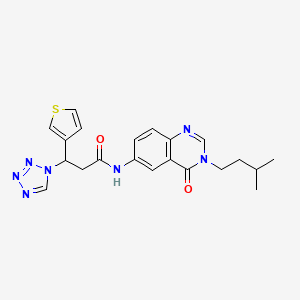
(Z)-5-((1H-indol-3-yl)methylene)-4-thioxothiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of indole-3-carbaldehyde with thiazolidin-4-one derivatives. A common method includes the use of ammonium acetate as a catalyst in ethanol under reflux conditions . The general procedure involves mixing 4-thioxo-1,3-thiazolidin-2-one with indole-3-carbaldehyde in the presence of ammonium acetate and ethanol, followed by heating under reflux to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification methods such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Investigated for its potential as an anticancer and anti-allergic agent.
作用机制
The mechanism of action of 5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound has shown affinity for lysosomal protective protein, thromboxane-A synthase, and peroxisome proliferator-activated receptor gamma (PPARγ).
Pathways Involved: It modulates inflammatory pathways by reducing levels of immunoglobulins (IgE, IgA, IgM) and cytokines (IL-2, TNF-α), leading to anti-inflammatory and anti-allergic effects.
相似化合物的比较
Similar Compounds
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid: Exhibits similar biological activities but with different pharmacokinetic properties.
5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkancarboxylic acids: These derivatives have shown enhanced antimicrobial activity compared to the parent compound.
Uniqueness
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one stands out due to its broad spectrum of biological activities and its potential as a lead compound for developing new therapeutic agents. Its unique combination of an indole and thiazolidinone moiety contributes to its diverse pharmacological properties .
属性
分子式 |
C12H8N2OS2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC 名称 |
5-[(E)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)/b7-5- |
InChI 键 |
UWMSZMZKWBGDAW-ALCCZGGFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)S3)S)/C=N2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-N-[4-(1-piperazinyl)-6-(4-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B13372652.png)

![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372669.png)

![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13372684.png)
![N-[4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine](/img/structure/B13372685.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372709.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)
![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)
![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
![N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)
